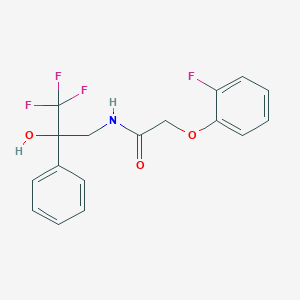
2-(2-fluorophenoxy)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-fluorophenoxy)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acetamide is a useful research compound. Its molecular formula is C17H15F4NO3 and its molecular weight is 357.305. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-(2-fluorophenoxy)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acetamide is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features several notable groups:
- Fluorophenoxy group : Enhances lipophilicity and may influence receptor interactions.
- Trifluoro group : Known to modulate biological activity through electronic effects.
- Hydroxy group : Potentially involved in hydrogen bonding with biological targets.
Chemical Structure
| Component | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C16H16F4N2O3 |
| Molecular Weight | 358.31 g/mol |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. The trifluoromethyl group enhances binding affinity, while the hydroxy and acetamide groups can facilitate hydrogen bonding, crucial for receptor-ligand interactions.
Pharmacological Effects
- Anti-inflammatory Activity : Preliminary studies suggest that similar compounds exhibit anti-inflammatory properties by inhibiting pathways associated with pro-inflammatory cytokines.
- Antioxidant Properties : The presence of the hydroxy group may confer antioxidant effects, potentially reducing oxidative stress in cells.
- Enzyme Inhibition : Research indicates that related compounds can inhibit enzymes such as cyclooxygenase (COX), which plays a significant role in inflammatory processes.
Study 1: Enzyme Inhibition
A study investigated the inhibitory effects of structurally related compounds on COX enzymes. The results indicated that modifications in the molecular structure significantly affected the inhibition potency. The presence of fluorine atoms was correlated with increased inhibitory activity against COX-1 and COX-2 enzymes.
Study 2: Cytotoxicity Assessment
In vitro experiments were conducted on various cancer cell lines to assess cytotoxic effects. Results showed that the compound exhibited selective cytotoxicity against certain cancer cells while sparing normal cells, indicating potential for targeted cancer therapy.
Data Table: Biological Activities
Propriétés
IUPAC Name |
2-(2-fluorophenoxy)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F4NO3/c18-13-8-4-5-9-14(13)25-10-15(23)22-11-16(24,17(19,20)21)12-6-2-1-3-7-12/h1-9,24H,10-11H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWGSTQRDTIAYKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNC(=O)COC2=CC=CC=C2F)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F4NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














